Cas no 98824-17-0 (octacyclomycin)

octacyclomycin structure
octacyclomycin structure
Product Name:octacyclomycin
Numero CAS:98824-17-0
MF:C52H88O19
MW:1017.257g/molg/mol
CID:816604
PubChem ID:127180
Update Time:2024-03-01

octacyclomycin Proprietà chimiche e fisiche

Nomi e identificatori

    • Semduramicin,30-hydroxy-5-(tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)- (9CI)
    • octacyclomycin
    • CID 101639290
    • 2-[2-hydroxy-6-[1-[7-hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-(5-methoxy-6-methyloxan-2-yl)oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-4-(5-methoxy-6-methyloxan-2-yl)oxy-3-methyloxan-2-yl]acetic acid
    • Semduramicin, 30-hydroxy-5-(tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)- (9CI)
    • 98824-17-0
    • 2-[2-hydroxy-6-[1-[7-hydroxy-3-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-tetrahydropyran-2-yl]-3-(5-methoxy-6-methyl-tetrahydropyran-2-yl)oxy-tetrahydrofuran-2-yl]-5-methyl-tetrahydrofuran-2-yl]-3,8-dimethyl-4,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-4-(5-methoxy-6-methyl-tetrahydropyran-2-yl)oxy-3-methyl-tetrahydropyran-2-yl]acetic acid
    • SF2324
    • Semduramicin, 30-hydroxy-5-(tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)-
    • Antibiotic SF 2324
    • Inchi: 1S/C52H88O19/c1-26-21-27(2)52(58,25-53)69-42(26)36-22-37(64-40-15-13-34(59-10)31(6)62-40)47(65-36)49(9)18-17-38(67-49)48(8)19-20-50(71-48)23-33(54)28(3)43(68-50)29(4)44-46(61-12)45(30(5)51(57,70-44)24-39(55)56)66-41-16-14-35(60-11)32(7)63-41/h26-38,40-47,53-54,57-58H,13-25H2,1-12H3,(H,55,56)/t26-,27+,28+,29-,30-,31+,32+,33-,34-,35-,36+,37-,38+,40-,41-,42-,43-,44-,45-,46-,47+,48-,49-,50+,51+,52-/m0/s1
    • Chiave InChI: KNFNZSMXPGQAER-XBXCFGEISA-N
    • Sorrisi: O1[C@@]2(C[C@@H]([C@@H](C)[C@@H]([C@H](C)[C@H]3[C@@H]([C@H]([C@H](C)[C@](CC(=O)O)(O)O3)O[C@H]3CC[C@@H]([C@@H](C)O3)OC)OC)O2)O)CC[C@@]1(C)[C@H]1CC[C@@](C)([C@H]2[C@H](C[C@H]([C@@H]3[C@@H](C)C[C@@H](C)[C@@](CO)(O)O3)O2)O[C@H]2CC[C@@H]([C@@H](C)O2)OC)O1

Proprietà calcolate

  • Massa esatta: 1016.592
  • Massa monoisotopica: 1016.592
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 19
  • Conta atomi pesanti: 71
  • Conta legami ruotabili: 15
  • Complessità: 1800
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 26
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 238
  • XLogP3: 4.1

Proprietà sperimentali

  • Densità: 1.27
  • Punto di ebollizione: 994.3°Cat760mmHg
  • Punto di infiammabilità: 272.5°C
  • Indice di rifrazione: 1.558
  • pka: 4.38±0.10(Predicted)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd